molecular formula C21H27N3O3S B8549935 1-Piperidineacetamide,n-[4-[(methylsulfonyl)amino]phenyl]-4-(phenylmethyl)-

1-Piperidineacetamide,n-[4-[(methylsulfonyl)amino]phenyl]-4-(phenylmethyl)-

Cat. No. B8549935
M. Wt: 401.5 g/mol
InChI Key: VHPNSCRKDXWMAY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07435744B2

Procedure details

The title compound is prepared from 2-chloro-N-(4-methanesulfonylamino-phenyl)-acetamide and 4-benzyl-piperidine according to the method described in Example 142b. Melting Point: 102-106° C. (hexane)
Name
2-chloro-N-(4-methanesulfonylamino-phenyl)-acetamide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl[CH2:2][C:3]([NH:5][C:6]1[CH:11]=[CH:10][C:9]([NH:12][S:13]([CH3:16])(=[O:15])=[O:14])=[CH:8][CH:7]=1)=[O:4].[CH2:17]([CH:24]1[CH2:29][CH2:28][NH:27][CH2:26][CH2:25]1)[C:18]1[CH:23]=[CH:22][CH:21]=[CH:20][CH:19]=1>CCCCCC>[CH2:17]([CH:24]1[CH2:29][CH2:28][N:27]([CH2:2][C:3]([NH:5][C:6]2[CH:11]=[CH:10][C:9]([NH:12][S:13]([CH3:16])(=[O:15])=[O:14])=[CH:8][CH:7]=2)=[O:4])[CH2:26][CH2:25]1)[C:18]1[CH:23]=[CH:22][CH:21]=[CH:20][CH:19]=1

Inputs

Step One
Name
2-chloro-N-(4-methanesulfonylamino-phenyl)-acetamide
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClCC(=O)NC1=CC=C(C=C1)NS(=O)(=O)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)C1CCNCC1
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCCCCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CC=C1)C1CCN(CC1)CC(=O)NC1=CC=C(C=C1)NS(=O)(=O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.